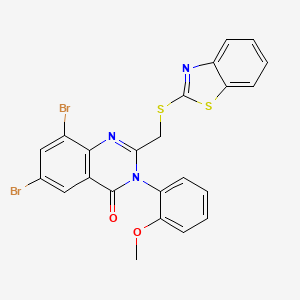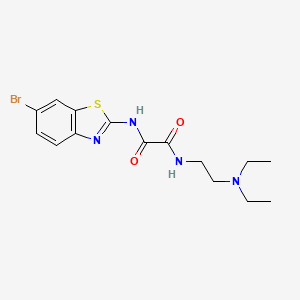![molecular formula C10H10N2O B14320102 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole CAS No. 106662-02-6](/img/structure/B14320102.png)
3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining an oxazine and an indazole moiety, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution of oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles. This reaction can be carried out under microwave conditions using a variety of nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide . The synthetic utility of these indazoles is further demonstrated by ANRORC (addition of the nucleophile, ring-opening, and ring closure) reactions to yield isomeric pyrazoloindazolones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole can undergo various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide under microwave conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Electrophilic Substitution: Given the presence of reactive sites, it may also participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolates, alkoxides, amines, iodide, and cyanide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a diverse set of 2-substituted 1H-indazolones .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole has several scientific research applications:
Medicinal Chemistry: This compound is of interest due to its potential biological activities, including anti-inflammatory and anticancer properties.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound can be used to study various biological processes and pathways.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole involves its interaction with specific molecular targets and pathways. For instance, a mechanistic study revealed that a related compound caused a loss in mitochondrial membrane potential, accompanied by the activation of caspase-9 and -3, which cleave PARP-1. It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: This compound has a similar oxazine moiety but differs in the fused ring system.
1H-Indazolones: These compounds share the indazole core but differ in their substituents and overall structure.
Uniqueness
3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole is unique due to its fused oxazine-indazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
106662-02-6 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole |
InChI |
InChI=1S/C10H10N2O/c1-2-5-9-8(4-1)10-12(11-9)6-3-7-13-10/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
VDSSYOZEQFVSDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=C3C=CC=CC3=N2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)







![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)


